molecular formula C10H16FN3O2S B6627022 N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide

N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide

Número de catálogo B6627022
Peso molecular: 261.32 g/mol
Clave InChI: BAAIUFFVOFMPNJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It is a potential drug candidate for the treatment of various diseases such as pulmonary hypertension, heart failure, and diabetic nephropathy.

Mecanismo De Acción

N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 selectively inhibits sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and inflammation. By inhibiting sGC, N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 increases the levels of cGMP, leading to vasodilation, anti-inflammatory effects, and other beneficial effects.
Biochemical and Physiological Effects:
N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 has been shown to have various biochemical and physiological effects. It increases the levels of cGMP in various tissues, leading to vasodilation, reduced platelet aggregation, and anti-inflammatory effects. N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 also improves cardiac function by increasing cardiac output and reducing systemic vascular resistance. In animal models of pulmonary hypertension, N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 reduces pulmonary artery pressure and improves right ventricular function. In animal models of diabetic nephropathy, N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 protects against renal damage by reducing oxidative stress and inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 has several advantages for lab experiments. It is a highly selective inhibitor of sGC, with minimal off-target effects. It is also water-soluble, making it easy to administer in vivo. However, N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 has some limitations as well. It has a short half-life in vivo, requiring frequent dosing. It also has limited oral bioavailability, making it difficult to administer orally.

Direcciones Futuras

N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 has several potential future directions for research. It could be further investigated for its potential use in the treatment of sickle cell disease, erectile dysfunction, and chronic obstructive pulmonary disease. It could also be studied for its potential use in combination with other drugs for the treatment of heart failure, pulmonary hypertension, and diabetic nephropathy. Additionally, new formulations of N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 could be developed to improve its pharmacokinetic properties and increase its oral bioavailability.

Métodos De Síntesis

The synthesis of N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 involves the reaction of 5-fluoro-2-nitropyridine with 3-aminopropyl-ethanesulfonamide in the presence of a reducing agent. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 as a white solid with a purity of >99%.

Aplicaciones Científicas De Investigación

N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 has been extensively studied for its potential therapeutic applications. It has been shown to improve cardiac function in animal models of heart failure, reduce pulmonary artery pressure in animal models of pulmonary hypertension, and protect against renal damage in animal models of diabetic nephropathy. N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide 73-6691 has also been investigated for its potential use in the treatment of sickle cell disease, erectile dysfunction, and chronic obstructive pulmonary disease.

Propiedades

IUPAC Name

N-[3-[(5-fluoropyridin-2-yl)amino]propyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FN3O2S/c1-2-17(15,16)14-7-3-6-12-10-5-4-9(11)8-13-10/h4-5,8,14H,2-3,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAIUFFVOFMPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCCNC1=NC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.